Amidox

Ribonucleotide reductase inhibition Leukemia Antiproliferative

Researchers studying RR-mediated apoptosis often lack tools to discriminate between caspase 8- and caspase 9-dependent death pathways. Amidox solves this by uniquely engaging both caspases in HL-60 cells, while didox activates only caspase 8. • Synergizes with Ara-C: Preincubation with 75-100 µM Amidox boosts intracellular Ara-CTP accumulation 576-1143% in HL-60 cells, yielding more-than-additive cytotoxicity. • Selectivity profile: Markedly active against HL-60 (sensitive) vs. K562 (resistant) lines, enabling resistance mechanism studies. • Iron-chelation independence: ~3-fold lower iron-binding than didox permits dissection of chelation-dependent vs. -independent pharmacology. Supplied with rigorous analytical QC, ready for global dispatch.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 95933-72-5
Cat. No. B1664867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidox
CAS95933-72-5
Synonyms3,4-dihydroxybenzamidoxime
Amidox
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)O)O
InChIInChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)
InChIKeyJOAASNKBYBFGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amidox Technical Baseline


Amidox (N,3,4-trihydroxybenzenecarboximidamide; 3,4-dihydroxybenzamidoxime) is a polyhydroxy-substituted benzamidoxime derivative with the molecular formula C₇H₈N₂O₃ and molecular weight of 168.15 g/mol [1]. It functions as an inhibitor of ribonucleotide reductase (RR), the rate-limiting enzyme for de novo deoxyribonucleotide synthesis, and has been characterized for its antiproliferative effects in human leukemia models [2]. Structurally, Amidox is distinguished from other RR inhibitors in the benzohydroxamic acid class by its amidoxime functional group, which replaces the hydroxamic acid moiety present in analogs such as didox [3].

Amidox vs. Generic RR Inhibitors


Ribonucleotide reductase inhibitors exhibit divergent molecular mechanisms, cellular response profiles, and combination therapy potential despite sharing a common enzymatic target. Amidox differs from its closest structural analog didox (3,4-dihydroxybenzohydroxamic acid) in both apoptotic signaling pathway engagement and cell line selectivity, as demonstrated by differential caspase activation patterns [1]. Furthermore, RR inhibitors display distinct iron-binding capacities that correlate with their inhibitory potency, making direct substitution without experimental validation scientifically unjustified [2]. The quantitative evidence presented below establishes that Amidox occupies a unique position within the RR inhibitor landscape, particularly regarding its synergy with Ara-C and its specific apoptosis induction profile.

Amidox Comparative Evidence


HL-60 Growth Inhibition Potency

Amidox demonstrates reproducible growth inhibition in HL-60 human promyelocytic leukemia cells with IC₅₀ values consistently reported between 25–30 μM across independent studies, establishing a reliable baseline potency for experimental planning [1][2]. In soft agar colony formation assays—a more stringent measure of clonogenic survival—Amidox exhibits enhanced potency with IC₅₀ values of 13–20 μM [2][3].

Ribonucleotide reductase inhibition Leukemia Antiproliferative

Ara-C Synergy and Ara-CTP Accumulation

Amidox uniquely potentiates the antineoplastic effects of cytarabine (Ara-C) through substantial elevation of intracellular Ara-CTP, the active metabolite of Ara-C. Preincubation with 100 μM Amidox for 24 hours increased Ara-CTP accumulation by 1143% relative to Ara-C alone, while 75 μM Amidox produced a 576% increase [1][2]. This magnitude of Ara-CTP enhancement is not uniformly observed across all RR inhibitors and represents a distinguishing feature of Amidox in combination regimens.

Combination chemotherapy Cytarabine Nucleotide metabolism

Apoptosis Induction: HL-60 vs. K562

Amidox and didox exhibit fundamentally distinct apoptosis induction profiles across leukemia cell lines. In HL-60 cells, Amidox (50 μM) induces apoptosis detectable within 4 hours and achieves nearly 100% apoptotic cell death within 48 hours, comparable to didox (250 μM) [1][2]. However, K562 cells demonstrate marked resistance to Amidox but remain sensitive to didox, with Amidox failing to induce significant apoptosis or caspase cleavage in this line [1]. At the molecular level, Amidox activates both caspase 8 and caspase 9 in HL-60 cells, whereas didox activates only caspase 8 in this line and only caspase 9 in K562 cells [2].

Apoptosis Caspase activation Leukemia cell lines

dNTP Pool Modulation and Apoptosis

Amidox treatment (50–75 μM, 24 hours) significantly decreases intracellular dCTP, dATP, and dGTP pools while increasing dTTP levels in HL-60 cells [1][2]. Notably, didox-induced apoptosis correlates with decreased dNTP levels, whereas Amidox-induced apoptosis does not show this correlation, indicating that Amidox triggers cell death through additional or alternative mechanisms beyond simple nucleotide depletion [3].

Deoxynucleotide metabolism Ribonucleotide reductase Apoptosis mechanism

Iron-Binding Capacity and RR Inhibition

Amidox and didox differ in their iron-binding capacity due to the amidoxime versus hydroxamic acid functional group substitution. Didox demonstrates approximately 3-fold higher iron-binding capacity than Amidox, which correlates with its greater RR inhibitory potency in cell-free enzyme assays [1]. This difference arises from the amidoxime group providing weaker iron coordination compared to the hydroxamic acid moiety present in didox and trimidox.

Iron chelation Enzyme inhibition mechanism Structure-activity relationship

Gallium Nitrate Antagonism

In combination studies with gallium nitrate, Amidox produced antagonistic effects on CCRF-CEM leukemia cell proliferation, in contrast to the synergistic interactions observed with gemcitabine and hydroxyurea [1]. This differential combination pharmacology distinguishes Amidox from other RR inhibitors and has direct implications for experimental design in combination therapy research.

Drug combination Synergy Gallium nitrate

Amidox Validated Research Applications


Ara-C Combination in Leukemia Models

Amidox is optimally deployed in experimental protocols requiring enhancement of Ara-C activity. Preincubation with 75–100 μM Amidox for 24 hours increases intracellular Ara-CTP accumulation by 576–1143% in HL-60 cells, producing more than additive cytotoxic effects in both growth inhibition and soft agar colony formation assays [1][2]. This application is supported by direct quantitative evidence and is not reliably reproduced with didox or hydroxyurea at equivalent concentrations.

Apoptosis Pathway Dissection

For researchers investigating apoptosis signaling, Amidox serves as a tool compound to distinguish between caspase 8-mediated and caspase 9-mediated cell death pathways. Amidox uniquely activates both caspases 8 and 9 in HL-60 cells, whereas didox activates only caspase 8 in this line. Additionally, Amidox-induced apoptosis proceeds independently of dNTP depletion, making it valuable for studying nucleotide-independent cell death mechanisms [1].

Benzohydroxamic Acid SAR

Amidox provides a critical comparator for SAR studies due to its amidoxime functional group substitution in place of the hydroxamic acid moiety found in didox and trimidox. The approximately 3-fold lower iron-binding capacity of Amidox relative to didox correlates with reduced cell-free enzyme inhibition while retaining cellular activity, enabling dissection of iron-chelation-dependent versus -independent pharmacological effects [1].

Leukemia Cell Line Selectivity

Amidox exhibits marked differential activity between HL-60 (sensitive) and K562 (resistant) leukemia cell lines, whereas didox remains active against both. This selectivity profile makes Amidox particularly useful for studies aimed at understanding determinants of RR inhibitor sensitivity and resistance across hematopoietic malignancy subtypes [1].

Technical Documentation Hub

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